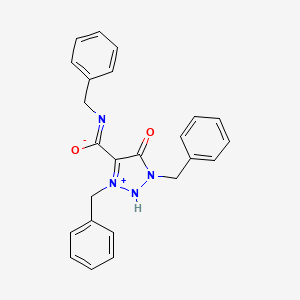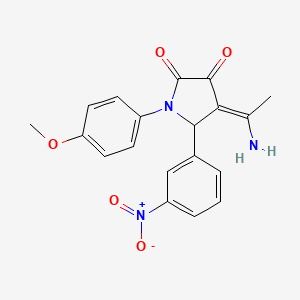
(4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an aminoethylidene group, a methoxyphenyl group, and a nitrophenyl group attached to a dihydropyrrole-2,3-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the cyclization of a glycine-derived enamino amide under specific reaction conditions.
Introduction of Functional Groups: The methoxyphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Aminoethylidene Group: The aminoethylidene group is introduced through a condensation reaction involving an appropriate amine and aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-1-aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- Pyrrolopyrazine derivatives
Uniqueness
4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and nitrophenyl groups, along with the aminoethylidene group, allows for a wide range of chemical reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4E)-4-(1-aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17N3O5/c1-11(20)16-17(12-4-3-5-14(10-12)22(25)26)21(19(24)18(16)23)13-6-8-15(27-2)9-7-13/h3-10,17H,20H2,1-2H3/b16-11+ |
InChI Key |
LLFXROGGVAAOLY-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=C\1/C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])/N |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11045670.png)
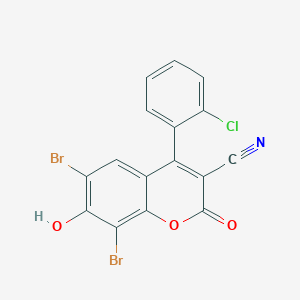
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045686.png)
![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)
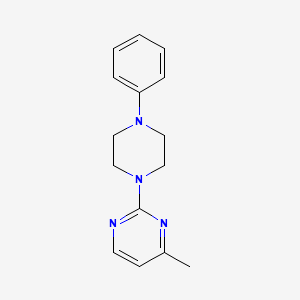
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
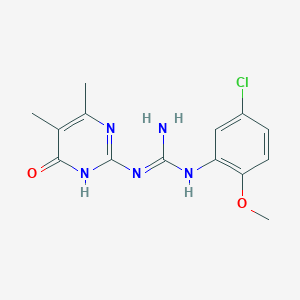
![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide](/img/structure/B11045738.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)
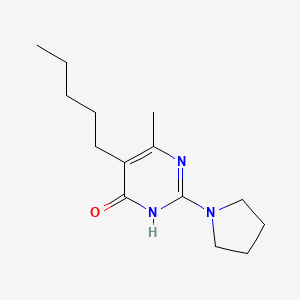
![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)
